Trans-2-hydroxy-1-cyclohexanecarboxamide

Description

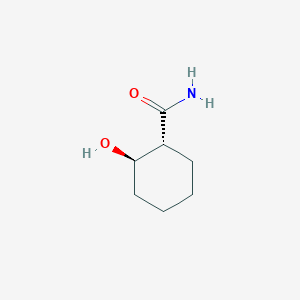

Trans-2-hydroxy-1-cyclohexanecarboxamide (CAS 24947-95-3) is a cyclohexane derivative featuring a hydroxyl group at the trans-2 position and a carboxamide group at the 1-position. It is a white crystalline solid with a melting point of 104–106°C . The compound exhibits stability under normal conditions but reacts with oxidizers, producing gases such as nitrogen oxides and carbon monoxide .

Properties

IUPAC Name |

(1R,2R)-2-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-3-1-2-4-6(5)9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAHCVLOLCHGMC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361467 | |

| Record name | (1R,2R)-2-Hydroxycyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24947-95-3 | |

| Record name | (1R,2R)-2-Hydroxycyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2-hydroxy-1-cyclohexanecarboxamide typically involves:

- Starting from cyclohexanecarboxylic acid or its derivatives.

- Introduction of a hydroxy group at the 2-position with control over stereochemistry.

- Conversion of the carboxylic acid to the corresponding carboxamide.

Stereochemical control is critical to ensure the trans relationship between the hydroxy and amide groups.

Preparation via Stereoselective Hydroxylation and Amidation

One common approach involves the following steps:

Step 1: Hydroxylation of Cyclohexanecarboxylic Acid Derivatives

- A cyclohexanecarboxylic acid or ester is subjected to stereoselective hydroxylation at the 2-position.

- Methods such as asymmetric epoxidation followed by ring opening or direct hydroxylation using chiral catalysts can be employed to favor the trans isomer.

- For example, using (S)- or (R)-amino acid derivatives as chiral auxiliaries or catalysts can lock the stereochemistry during hydroxylation, as suggested in the synthesis of related cyclohexane carboxamide derivatives.

Step 2: Conversion to Carboxamide

- The carboxylic acid or ester intermediate is converted to the carboxamide via amidation.

- Amidation can be performed by reacting the acid derivative with ammonia or amines under standard conditions (e.g., using coupling agents or direct ammonolysis).

- Amidation methods include:

- Direct reaction of esters with ammonia.

- Activation of carboxylic acid groups with acid chlorides or anhydrides followed by reaction with ammonia.

- Control of reaction conditions (temperature, solvent, atmosphere) is essential to preserve stereochemistry and avoid epimerization.

Use of Amino Acid Backbones for Stereochemical Control

- Synthesis routes often utilize chiral amino acid derivatives (e.g., 2-phenylglycine methyl ester) to control stereochemistry at the 2-position.

- The amino acid ester is converted to amide intermediates, which maintain the stereochemical integrity throughout the synthesis.

- This approach allows preparation of diastereomerically pure trans isomers, avoiding mixtures of stereoisomers.

Representative Experimental Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxylation | Chiral catalysts or amino acid derivatives | Stereoselective, favors trans isomer |

| Amidation | Ammonia or amines, acid chlorides/anhydrides | Room temperature to reflux, inert atmosphere |

| Purification | Extraction with aqueous acid/base solutions | Removal of impurities, isolation of pure isomer |

Research Findings and Comparative Analysis

- The use of chiral amino acid backbones in the preparation of cyclohexane carboxamide derivatives is crucial for stereochemical control and purity.

- Mild electrophilic amide activation methods can shorten reaction times and increase yields in related amide transformations, suggesting potential for optimization in this compound's synthesis.

- Avoidance of harsh reagents (e.g., phosphorus oxychloride) is recommended to prevent substrate degradation and maintain stereochemical integrity.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stereoselective Hydroxylation + Amidation | Uses chiral auxiliaries/catalysts for trans stereochemistry | High stereochemical purity; well-established | Requires chiral catalysts; multi-step |

| Amino Acid Backbone Strategy | Incorporates chiral amino acid esters | Locks stereochemistry early; scalable | Requires access to chiral amino acids |

| Amide Activation (Tf2O/2-ClPyr) | Mild activation for amide functionalization | Short reaction times; mild conditions | Mostly for cyclodehydration; less direct for this compound |

| Direct Amidation of Esters | Simple amidation with ammonia | Straightforward; common reagents | Potential for epimerization if conditions harsh |

Chemical Reactions Analysis

Types of Reactions: Trans-2-hydroxy-1-cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.

Major Products:

- Oxidation of the hydroxyl group yields 2-oxocyclohexanecarboxamide.

- Reduction of the carboxamide group produces 2-hydroxycyclohexylamine.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Inhibition of Rho Kinase

Trans-2-hydroxy-1-cyclohexanecarboxamide derivatives have been identified as potent inhibitors of Rho-family protein kinases, which play a crucial role in various cellular processes including cytokinesis and cell cycle regulation. The inhibition of Rho-kinase has implications for the treatment of conditions such as hypertension and atherosclerosis:

- Mechanism : Rho-kinase inhibitors like Y-27632 have been shown to reduce the expression of plasminogen activator inhibitor-1 (PAI-1), thereby influencing fibrinolysis and vascular remodeling .

- Case Study : A study demonstrated that the cyclohexanecarboxamide derivative Y-27632 effectively inhibited thrombin-induced ICAM-1 expression, which is involved in inflammatory responses and vascular diseases .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Mechanism : Cyclohexanecarboxamide derivatives inhibit leukocyte infiltration and cell adhesion by blocking adhesion molecules such as ICAM-1 and VCAM-1 .

- Case Study : Research indicated that derivatives like IS-741 showed efficacy in models of rat colitis and severe acute pancreatitis by reducing inflammatory cytokine production .

Drug Development

This compound's structural properties make it suitable for drug design:

Cancer Research

The compound's ability to modulate signaling pathways involved in cancer progression positions it as a candidate for cancer therapeutics:

- Study Findings : Inhibitors derived from this compound have been linked to reduced tumor growth in preclinical models by targeting RhoA signaling pathways .

Structural Studies

X-ray crystallography studies have provided insights into the molecular structure and hydrogen bonding patterns of this compound derivatives:

Mechanism of Action

The mechanism of action of trans-2-hydroxy-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Positional Isomerism

The compound’s structural analogs differ in functional groups (e.g., amino vs. hydroxyl, carboxylic acid vs. carboxamide) and substituent positions, leading to distinct physicochemical and biological properties.

Key Analogs:

Trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0) Structure: Features an amino group (trans-2) and carboxylic acid (1-position). Melting Point: 274–278°C vs. 104–106°C for the target compound. Key Difference: The ionic nature of the amino-carboxylic acid pair enhances intermolecular forces (e.g., zwitterionic interactions), resulting in a significantly higher melting point compared to the carboxamide derivative .

Trans-4-Aminocyclohexanol (CAS 27489-62-9) Structure: Amino group (trans-4) and hydroxyl group (1-position). Melting Point: 108–113°C , closer to the target compound. Key Difference: Positional isomerism (4-amino vs.

Trans-2-Aminocyclohexanol Hydrochloride Structure: Combines amino (trans-2) and hydroxyl groups, forming a hydrochloride salt. Key Difference: The hydrochloride salt increases water solubility and reactivity compared to the neutral carboxamide .

Trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid (CAS 1134611-70-3)

- Structure : Aromatic methylthiobenzoyl substituent (trans-2) and carboxylic acid (1-position).

- Molar Mass : 278.37 g/mol vs. 143.18 g/mol for Trans-2-hydroxy-1-cyclohexanecarboxamide.

- Key Difference : The bulky aromatic group introduces steric effects, reducing crystallinity and altering metabolic pathways .

Physicochemical Properties and Stability

The carboxamide group in this compound provides moderate hydrogen-bonding capability, distinguishing it from more polar (e.g., carboxylic acids) or charged (e.g., hydrochloride salts) analogs. Its stability under normal conditions contrasts with reactive derivatives like Trans-2-Aminocyclohexanol Hydrochloride, which requires stringent storage to prevent decomposition .

Data Table: Comparative Analysis

Research Implications

The carboxamide group in this compound offers a balance between stability and reactivity, making it suitable for pharmaceutical intermediates where neutral pH compatibility is critical . In contrast, amino-acid derivatives like Trans-2-Amino-1-cyclohexanecarboxylic Acid are preferred in peptide synthesis due to their ionic character .

Biological Activity

Trans-2-hydroxy-1-cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a carboxamide functional group attached to a cyclohexane ring. This unique structure contributes to its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action can alter metabolic pathways, which is crucial in therapeutic contexts.

- Receptor Interaction : It may interact with various receptors, modulating signal transduction pathways that influence cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation markers such as IL-6 and TNF-α, which are critical in inflammatory diseases.

- Analgesic Properties : Its potential to alleviate pain has been explored, making it a candidate for pain management therapies.

- Anticancer Activity : Preliminary data indicate that it may have cytotoxic effects on cancer cells, warranting further investigation into its use as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-6 and TNF-α levels | |

| Analgesic | Pain relief in animal models | |

| Anticancer | Cytotoxic effects on breast cancer cells |

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

A study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards breast cancer cells, with IC50 values suggesting potent anticancer activity. Molecular docking studies indicated strong binding affinities to specific targets involved in cancer proliferation.

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in understanding the potency of cycloalkylamide derivatives like this compound. Variations in the cycloalkane structure significantly affect enzyme inhibition potency. For instance, modifications that enhance hydrophobicity have been shown to improve inhibitory effects on target enzymes related to inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-hydroxy-1-cyclohexanecarboxamide, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Enzymatic catalysis, particularly transaminase-catalyzed reactions, offers high stereoselectivity for cyclohexane derivatives. For example, transaminases can introduce chiral centers via asymmetric synthesis, as demonstrated in analogous systems for trans-4-substituted cyclohexane-1-amines . Solvent choice (e.g., polar aprotic solvents) and temperature (25–40°C) are critical for minimizing racemization. Kinetic control under mild pH conditions (6.5–7.5) further enhances stereochemical fidelity .

Q. How can researchers confirm the structural integrity and stereochemistry of This compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) with X-ray crystallography for unambiguous stereochemical confirmation. For instance, coupling constants in H NMR can differentiate trans vs. cis configurations, while X-ray provides definitive spatial resolution. Cross-reference data with the NIST Chemistry WebBook for validated spectral benchmarks .

Q. What solubility characteristics and purification methods are critical for handling This compound?

- Methodological Answer : The compound is likely soluble in water due to its hydroxyl and carboxamide groups, similar to structurally related cyclohexane derivatives . Purification via recrystallization using ethanol/water mixtures (70:30 v/v) is recommended. For chromatographic separation, silica gel with ethyl acetate/hexane (3:7) gradients effectively resolves polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the compound’s thermal stability?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to empirically determine decomposition temperatures. Compare results with density functional theory (DFT) calculations (e.g., Gibbs free energy of decomposition). Discrepancies often arise from solvation effects in simulations; include implicit solvent models (e.g., COSMO-RS) to improve agreement .

Q. What advanced methodologies are effective in determining enantiomeric purity when traditional techniques (e.g., HPLC) fail?

- Methodological Answer : Use chiral gas chromatography (GC) with β-cyclodextrin-based columns for high-resolution separation. Alternatively, derivatize the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via F NMR for enhanced sensitivity .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer : Synthesize structural analogs (e.g., trans-1,2-dimethylcyclohexane derivatives) to probe steric and electronic effects on activity. Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., C at the hydroxyl group) to track metabolic pathways. Pair with molecular docking studies targeting cyclohexane-carboxamide-binding enzymes .

Q. How can discrepancies in NMR data (e.g., splitting patterns) due to solvent or temperature be addressed?

- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to assess dynamic effects (e.g., ring-flipping in cyclohexane). Solvent-induced shifts can be mitigated by using deuterated dimethyl sulfoxide (DMSO-d6), which minimizes hydrogen bonding interference. Validate assignments with 2D techniques (HSQC, HMBC) .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of This compound?

- Methodological Answer : Store waste separately in chemically resistant containers (e.g., high-density polyethylene). Collaborate with certified waste management services for incineration at >1000°C to prevent environmental release of toxic byproducts. Follow guidelines for hydrazine derivatives, which share similar reactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.